Cas no 209909-03-5 (3-Quinolinemethanol,2-chloro-6,7-difluoro-)

3-Quinolinemethanol, 2-chloro-6,7-difluoro- is a fluorinated quinoline derivative with potential applications in pharmaceutical and agrochemical research. The presence of chloro and difluoro substituents enhances its reactivity and selectivity, making it a valuable intermediate in the synthesis of biologically active compounds. Its structural features contribute to improved binding affinity and metabolic stability in target molecules. The compound’s high purity and well-defined chemical properties ensure reproducibility in synthetic processes. Suitable for use in medicinal chemistry and material science, it offers versatility in the development of novel therapeutics or functional materials. Proper handling and storage are recommended due to its reactive functional groups.
3-Quinolinemethanol,2-chloro-6,7-difluoro- structure
209909-03-5 structure
Product Name:3-Quinolinemethanol,2-chloro-6,7-difluoro-
CAS No:209909-03-5
MF:C10H6ClF2NO
MW:229.610548496246
MDL:MFCD22372603
CID:239166
Update Time:2025-06-19

3-Quinolinemethanol,2-chloro-6,7-difluoro- Chemical and Physical Properties

Names and Identifiers

    • 3-Quinolinemethanol,2-chloro-6,7-difluoro-
    • 2-chloro-6,7-difluoro-3-quinolinemethanol
    • METHYL 4-HYDROXY-4-METHYL-2-PENTYNOATE
    • methyl 4-hydroxy-4-methylpent-2-ynoate
    • 2-chloro-6,7-difluoro-3-quinolinemathanol
    • 2-chloro-6,7-difluoro-3-quinolylmethanol
    • (2-CHLORO-6,7-DIFLUOROQUINOLIN-3-YL)METHANOL
    • 3-QuinolineMethanol, 2-chloro-6,7-difluoro-
    • MDL: MFCD22372603
    • Inchi: 1S/C10H6ClF2NO/c11-10-6(4-15)1-5-2-7(12)8(13)3-9(5)14-10/h1-3,15H,4H2
    • InChI Key: OJFSSEVPQSAJLY-UHFFFAOYSA-N
    • SMILES: N1C2C(=CC(F)=C(F)C=2)C=C(CO)C=1Cl

Computed Properties

  • Exact Mass: 142.06300
  • Monoisotopic Mass: 142.063
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2
  • Complexity: 191
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 46.5A^2

Experimental Properties

  • Density: 1.521 g/cm3
  • Boiling Point: 363.487ºC at 760 mmHg
  • Flash Point: 173.631ºC
  • PSA: 46.53000
  • LogP: -0.06630
  • pka: 12.62±0.10(Predicted)

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Additional information on 3-Quinolinemethanol,2-chloro-6,7-difluoro-

Introduction to 3-Quinolinemethanol,2-chloro-6,7-difluoro- (CAS No. 209909-03-5): Applications and Recent Research Developments

3-Quinolinemethanol,2-chloro-6,7-difluoro-, identified by its Chemical Abstracts Service (CAS) number 209909-03-5, is a fluorinated quinoline derivative that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of heterocyclic molecules that exhibit a wide range of biological activities, making it a valuable scaffold for drug discovery and development. The presence of both chloro and fluoro substituents in its structure imparts unique electronic and steric properties, which can be exploited to modulate its pharmacokinetic and pharmacodynamic profiles.

The quinoline core is a well-documented pharmacophore in medicinal chemistry, with numerous derivatives having demonstrated efficacy in treating various diseases, including malaria, bacterial infections, and certain types of cancer. The introduction of fluorine atoms at the 6 and 7 positions of the quinoline ring enhances the metabolic stability and lipophilicity of the molecule, which are critical factors for drug bioavailability and efficacy. Additionally, the chloro substituent at the 2-position can serve as a handle for further chemical modifications, allowing for the synthesis of analogs with tailored biological properties.

In recent years, 3-Quinolinemethanol,2-chloro-6,7-difluoro- has been explored as a potential lead compound in the development of novel therapeutic agents. Its structural features make it an attractive candidate for targeting enzymes and receptors involved in disease pathways. For instance, studies have shown that fluorinated quinolines can interact with proteases and kinases, inhibiting their activity and thereby disrupting pathological signaling cascades. This has led to investigations into its potential applications in oncology, where it may serve as a precursor for kinase inhibitors or other anti-cancer agents.

One of the most compelling aspects of 3-Quinolinemethanol,2-chloro-6,7-difluoro- is its versatility in chemical synthesis. The presence of both functional groups allows for diverse derivatization strategies, enabling researchers to fine-tune its biological activity. For example, palladium-catalyzed cross-coupling reactions can be employed to introduce additional aryl or heteroaryl groups, while nucleophilic substitution reactions can be used to replace the chloro or fluoro substituents with other bioisosteric moieties. These synthetic pathways have opened up new avenues for generating structurally diverse libraries of compounds for high-throughput screening.

Recent research has also highlighted the importance of computational methods in optimizing the design of 3-Quinolinemethanol,2-chloro-6,7-difluoro- derivatives. Molecular modeling techniques such as molecular dynamics simulations and quantum mechanical calculations have been used to predict binding affinities and identify key interaction sites between the compound and its biological targets. These computational approaches have complemented experimental efforts by providing insights into the structural basis of drug-receptor interactions, thereby accelerating the discovery process.

The pharmacological profile of 3-Quinolinemethanol,2-chloro-6,7-difluoro- has been further investigated through in vitro and in vivo studies. Initial experiments have demonstrated its ability to inhibit specific enzymes associated with inflammatory pathways, suggesting potential therapeutic benefits in conditions such as rheumatoid arthritis or inflammatory bowel disease. Additionally, preclinical studies have explored its anti-proliferative effects on cancer cell lines, indicating that it may exhibit chemotherapeutic properties comparable to established quinoline-based drugs.

The synthesis of 3-Quinolinemethanol,2-chloro-6,7-difluoro- involves multi-step organic transformations that require careful optimization to ensure high yield and purity. Key steps typically include halogenation reactions to introduce the chloro and fluoro substituents at the desired positions on the quinoline ring. Protecting group strategies may also be employed to prevent unwanted side reactions during subsequent synthetic steps. Advances in green chemistry principles have also influenced these synthetic routes by promoting solvent-free reactions or using catalytic methods that minimize waste generation.

The development of novel fluorinatedquinolines like 3-Quinolinemethanol,2-chloro,6,7-difluoro-, represents a significant advancement in medicinal chemistry research. These compounds not only offer new therapeutic possibilities but also provide valuable insights into structure-function relationships within drug design. As our understanding of disease mechanisms continues to evolve,3,Quinolinemethanol,2,chloro,6,7-difluoro-, along with related derivatives,are poised to play a crucial role in future drug development efforts.

In conclusion,3,Quinolinemethanol,2,chloro,6,7-difluoro-(CAS No. 209909–03–5) is a multifaceted compound with promising applications in pharmaceutical research.* Its unique structural features,* combined with recent advances in synthetic methodologies*and computational biology,*make it an exciting candidate for further exploration.* As research progresses,*this derivative*holds great potential*for contributing*to innovative treatments*for various diseases.*

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